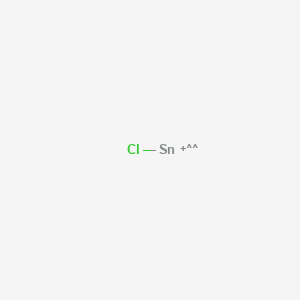
Chlorotin(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotin(1+) is a chemical compound that features a tin atom bonded to a chlorine atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties. Chlorotin(1+) is particularly notable for its role in industrial and research applications, where it is valued for its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorotin(1+) can be synthesized through several methods, including:
Direct Chlorination: Tin metal is reacted with chlorine gas under controlled conditions to produce Chlorotin(1+). This reaction typically occurs at elevated temperatures to ensure complete chlorination.
Reaction with Hydrochloric Acid: Tin metal or tin compounds can be reacted with hydrochloric acid to form Chlorotin(1+). This method is often used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods: In industrial settings, Chlorotin(1+) is produced using large-scale chlorination processes. These processes involve the use of specialized equipment to handle the reactive chlorine gas and ensure the safety and efficiency of the reaction. The resulting Chlorotin(1+) is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Chlorotin(1+) undergoes several types of chemical reactions, including:
Oxidation: Chlorotin(1+) can be oxidized to form higher oxidation state tin compounds. This reaction is typically carried out using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Chlorotin(1+) can be reduced to elemental tin or lower oxidation state tin compounds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Chlorotin(1+) can participate in substitution reactions where the chlorine atom is replaced by other ligands. Common reagents for these reactions include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium, Grignard reagents.
Major Products:
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Elemental tin, lower oxidation state tin compounds.
Substitution Products: Organotin compounds with various ligands.
Aplicaciones Científicas De Investigación
Chlorotin(1+) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-tin bonds, which are important in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.
Mecanismo De Acción
Chlorotin(1+) can be compared with other organotin compounds, such as:
Tributyltin: Known for its use as a biocide and antifouling agent. Unlike Chlorotin(1+), tributyltin is highly toxic and has been banned in many applications.
Dibutyltin: Used as a catalyst in the production of polyurethane and other polymers. It has different reactivity and applications compared to Chlorotin(1+).
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films. It has unique properties that make it suitable for this specific application.
Uniqueness of Chlorotin(1+): Chlorotin(1+) is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to form strong bonds with different ligands makes it a valuable reagent in organic synthesis and catalysis. Additionally, its relatively lower toxicity compared to other organotin compounds makes it more suitable for certain applications.
Comparación Con Compuestos Similares
- Tributyltin
- Dibutyltin
- Tetraethyltin
Propiedades
Número CAS |
59568-25-1 |
|---|---|
Fórmula molecular |
ClSn+ |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
chlorotin(1+) |
InChI |
InChI=1S/ClH.Sn/h1H;/q;+2/p-1 |
Clave InChI |
BZSPLYKPHSEUHY-UHFFFAOYSA-M |
SMILES canónico |
Cl[Sn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


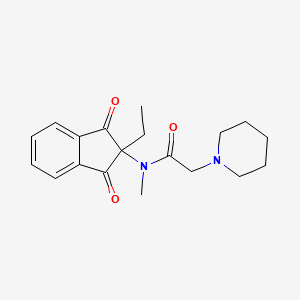
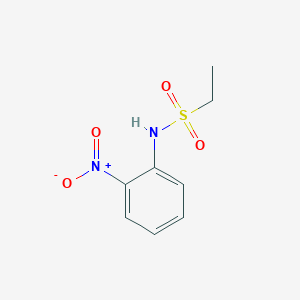
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
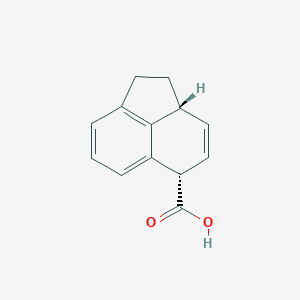
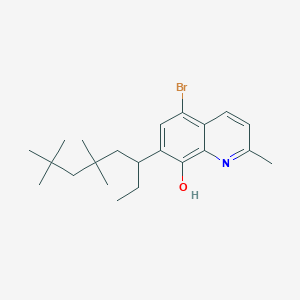
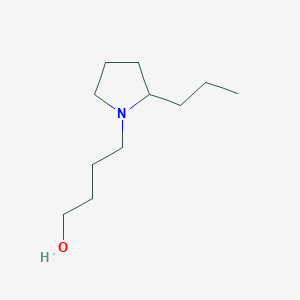
phosphanium iodide](/img/structure/B14607882.png)
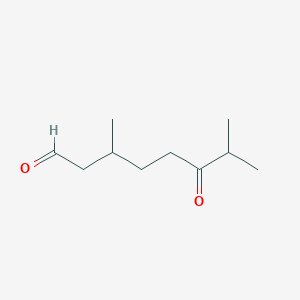
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

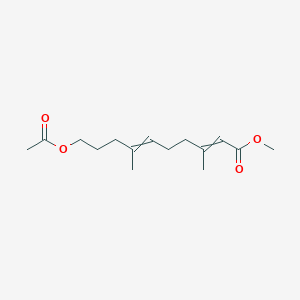
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)


